Cas no 73534-55-1 ((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)

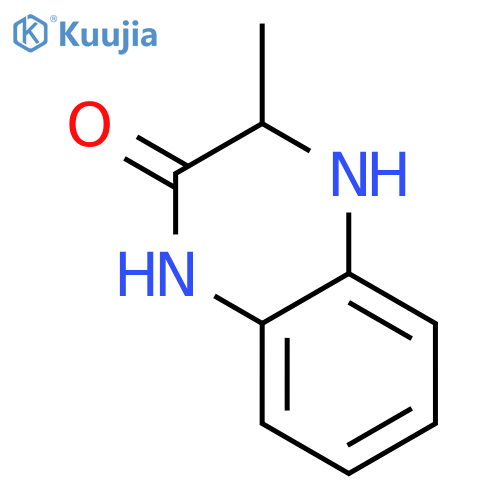

73534-55-1 structure

商品名:(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone

(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone 化学的及び物理的性質

名前と識別子

-

- (3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone

- (3S)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

- CHEMBL3818285

- BDBM50182412

- A925811

- 73534-55-1

- Q27455964

- SCHEMBL7668762

- (S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one

- (3S)-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

- (3~{s})-3-Methyl-3,4-Dihydro-1~{h}-Quinoxalin-2-One

-

- MDL: MFCD28133923

- インチ: InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)/t6-/m0/s1

- InChIKey: BEAJCHFCYQOFGS-LURJTMIESA-N

- ほほえんだ: O=C1NC2=C(C=CC=C2)N[C@H]1C

計算された属性

- せいみつぶんしりょう: 162.079312947g/mol

- どういたいしつりょう: 162.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 41.1Ų

(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM221317-1g |

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |

73534-55-1 | 97% | 1g |

$410 | 2021-08-04 | |

| Alichem | A449039876-1g |

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |

73534-55-1 | 95% | 1g |

$740.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040136-1g |

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |

73534-55-1 | 97% | 1g |

¥7478.00 | 2024-07-28 | |

| Chemenu | CM221317-1g |

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |

73534-55-1 | 97% | 1g |

$*** | 2023-05-29 | |

| Ambeed | A276608-1g |

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |

73534-55-1 | 97% | 1g |

$812.0 | 2024-08-02 | |

| Crysdot LLC | CD11065031-1g |

(S)-3-Methyl-3,4-dihydroquinoxalin-2(1H)-one |

73534-55-1 | 97% | 1g |

$434 | 2024-07-18 |

(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

73534-55-1 ((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone) 関連製品

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73534-55-1)(3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone

清らかである:99%

はかる:1g

価格 ($):731.0